molecular formula C18H15ClN2O2S B1671761 Etoricoxib CAS No. 202409-33-4

Etoricoxib

Cat. No. B1671761
CAS RN: 202409-33-4
M. Wt: 358.8 g/mol
InChI Key: MNJVRJDLRVPLFE-UHFFFAOYSA-N
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Description

Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) and a selective COX-2 inhibitor . It is used to treat conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, chronic low back pain, acute pain, and gout .


Synthesis Analysis

The synthesis of this compound involves the conversion of inexpensive 5-hydroxy-2-methylpyridine to the corresponding acetyl derivative in four practical synthetic steps . This process is followed by a palladium-catalyzed α-arylation of acetylpicoline with 4-bromo- or 4-chlorophenyl methyl sulfone .


Molecular Structure Analysis

This compound is a selective COX-2 inhibitor . It does not inhibit gastric prostaglandin synthesis and has no effect on platelet function . It is absorbed well after oral administration and displays linear pharmacokinetics over the therapeutic dose range .


Chemical Reactions Analysis

This compound is eliminated following biotransformation to carboxylic acid and glucuronide metabolites that are excreted in urine and feces, with little of the drug (<1%) being eliminated unchanged in the urine . This compound is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme .


Physical And Chemical Properties Analysis

This compound is a medium-sized drug with a molecular weight of 358.84 g/mol . It is synthesized from vinamidinium salts . Its physical properties and stability can be defined by five this compound polymorphs reported in the literature .

Scientific Research Applications

  • Orthodontic Applications : Etoricoxib has been studied for its impact on orthodontic tooth movement (OTM). Kirschneck et al. (2020) found that this compound, at clinically relevant doses, does not significantly affect dental root resorptions, osteoclastogenesis, or periodontal bone loss during OTM in rats. It suggests this compound might be a suitable analgesic during OTM as it does not affect tooth movement (Kirschneck et al., 2020).

  • Renal Protective Effects : this compound's effect on kidney ischemia-reperfusion injury was explored by Suleyman et al. (2014). They found that this compound reduced oxidative injury markers in rat kidney tissue, indicating potential renal protective effects (Suleyman et al., 2014).

  • Gastrointestinal Safety in IBD : A study by Miedany et al. (2006) assessed the safety of this compound in patients with inflammatory bowel disease (IBD). They concluded that this compound therapy is safe and does not exacerbate underlying IBD in most patients (Miedany et al., 2006).

  • **: Kirschneck et al. (2018) investigated the effects of this compound on the rate of orthodontic tooth movement and cranial growth. The study concluded that this compound, at clinically relevant dosages, did not significantly decelerate orthodontic tooth movement or cranial growth, indicating its potential use in orthodontic pain management without affecting these parameters (Kirschneck et al., 2018).
  • Analgesic Effect in Dentistry : Madani et al. (2013) compared the analgesic effect of this compound with ibuprofen on post-endodontic pain. The study found that both this compound and ibuprofen were effective in managing dental pulpal pain, suggesting this compound as a viable alternative for pain management in dentistry (Madani et al., 2013).

  • Effects in Cancer Research : The anti-proliferative and apoptotic effects of this compound were studied by Tanwar et al. (2010) in the context of colon cancer. They found that this compound exhibited anti-proliferative and apoptotic effects in colon lesion development, suggesting its potential utility in cancer research (Tanwar et al., 2010).

  • Protective Effects in Periodontitis : Holzhausen et al. (2005) investigated the effect of this compound on alveolar bone loss in experimental periodontitis in rats. Their findings indicate that this compound could retard alveolar bone loss, suggesting its potential use in periodontal disease management (Holzhausen et al., 2005).

Mechanism of Action

Target of Action

Etoricoxib is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2) . COX-2 is an isoform of the cyclooxygenase enzyme, which plays a crucial role in the production of prostaglandins (PGs) from arachidonic acid . Prostaglandins are lipid compounds that have diverse roles in the body, including mediating inflammatory responses .

Mode of Action

This compound selectively inhibits the COX-2 enzyme, preventing the production of prostaglandins from arachidonic acid . This selective inhibition of COX-2 leads to a reduction in the generation of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting the COX-2 enzyme, this compound prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in the levels of prostaglandins, which are involved in the inflammation process .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is well absorbed when administered orally, with a bioavailability of approximately 100% . The rate of absorption is moderate, with the maximum plasma drug concentration occurring approximately 1 hour after administration . This compound is extensively protein-bound, primarily to plasma albumin . It is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme . The elimination half-life of this compound is approximately 22 hours, enabling once-daily dosing .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound can alleviate the symptoms of conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, chronic low back pain, acute pain, and gout .

Action Environment

The action of this compound can be influenced by various environmental factors. . Additionally, the efficacy and safety of this compound can be affected by the patient’s health status. For example, plasma levels of this compound are increased by approximately 40% in patients with moderate hepatic impairment .

Safety and Hazards

Etoricoxib is harmful if swallowed and fatal in contact with skin . It is recommended to wear protective gloves, clothing, eye protection, and to ensure adequate ventilation when handling this compound .

Future Directions

Etoricoxib is approved in more than 60 countries worldwide but not in the US . It is used for the treatment of several painful conditions, such as osteoarthritis, acute gout, ankylosing spondylitis, and rheumatoid arthritis . Further study is necessary to delineate the relevance of the pharmacokinetic disposition in terms of the clinical benefits and risks of this compound compared with other options in the clinical arsenal .

properties

IUPAC Name

5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJVRJDLRVPLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046457
Record name Etoricoxib
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Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Etoricoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015565
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Solubility

3.28e-03 g/L
Record name Etoricoxib
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Like any other COX-2 selective inhibitor Etoricoxib selectively inhibits isoform 2 of cyclo-oxigenase enzyme (COX-2), preventing production of prostaglandins (PGs) from arachidonic acid.
Record name Etoricoxib
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CAS RN

202409-33-4
Record name Etoricoxib
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Record name Etoricoxib [USAN:INN:BAN]
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Record name Etoricoxib
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Record name Etoricoxib
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Record name 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
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Record name ETORICOXIB
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Record name Etoricoxib
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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